SYP-5 (CAS 1384268-04-5) is a specialized benzopyranyl chalcone derivative that serves as a highly potent, targeted inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) [1]. Unlike broad-spectrum flavonoids or non-specific metabolic inhibitors, SYP-5 is procured for its ability to selectively suppress hypoxia-induced upregulation of HIF-1α without disrupting basal normoxic cellular functions. Its primary procurement value lies in its defined dual-pathway mechanism—simultaneously suppressing both PI3K/AKT and MAPK/ERK signaling axes—and its standardized solubility profile (e.g., 25 mg/mL in DMSO), making it a highly reproducible reference standard for in vitro angiogenesis and tumor migration assays[REFS-1, REFS-2].
Substituting exact-grade SYP-5 with generic HIF-1 inhibitors like Apigenin or early-generation agents like YC-1 introduces significant experimental variability that compromises high-throughput screening [1]. Broad-spectrum flavonoids like Apigenin exhibit wide and inconsistent IC50 ranges (10–90 μM) and poor aqueous processability, leading to precipitation in automated liquid handling systems [2]. Furthermore, generic substitutes often fail to simultaneously suppress both the PI3K/AKT and MAPK/ERK pathways, resulting in incomplete inhibition of downstream targets like VEGF and MMP-2 during critical hypoxia-induced migration assays. Procuring exact-grade SYP-5 ensures targeted mechanistic fidelity, predictable dose-dependent responses, and consistent dosing formulations [1].
SYP-5 demonstrates a tightly defined half-maximal inhibitory concentration (IC50) of ~10 μM against HIF-1α activity under hypoxic conditions [1]. When compared to broad-spectrum flavonoids commonly used as generic substitutes, such as Apigenin (IC50 ranging widely from 10 to 90 μM), SYP-5 provides up to a 9-fold increase in potency and significantly tighter batch-to-batch predictability [1]. This defined potency allows for precise molar dosing in cell-based assays without the off-target toxicity associated with higher concentrations of less specific inhibitors.
| Evidence Dimension | HIF-1α Inhibition Potency (IC50) |
| Target Compound Data | ~10 μM |
| Comparator Or Baseline | Apigenin (10–90 μM) |
| Quantified Difference | Up to 9-fold higher and more tightly defined potency |
| Conditions | Hypoxia-induced HIF-1α expression assays |
A tightly defined IC50 ensures reproducible dosing in cell-based assays, avoiding the broad variability seen with generic flavonoids.
Unlike standard single-pathway inhibitors, SYP-5 simultaneously suppresses both PI3K/AKT- and MAPK/ERK-dependent HIF-1 pathways[1]. In Hep3B and Bcap37 cell migration and invasion assays (Transwell/RTCA), SYP-5 completely retards hypoxia-induced migration [1]. This dual-action mechanism provides a comprehensive blockade of downstream targets, outperforming single-target kinase inhibitors that often suffer from compensatory pathway activation.
| Evidence Dimension | Pathway Suppression Profile |
| Target Compound Data | Simultaneous suppression of PI3K/AKT and MAPK/ERK pathways |
| Comparator Or Baseline | Standard single-pathway kinase inhibitors (compensatory activation risk) |
| Quantified Difference | Comprehensive blockade of hypoxia-induced migration without multi-drug cocktails |
| Conditions | Hep3B and Bcap37 cell migration/invasion assays (Transwell/RTCA) |
Procuring a dual-pathway inhibitor eliminates the need to purchase and formulate multiple single-pathway inhibitors to achieve complete downstream blockade.
Processability is a critical procurement factor for high-throughput screening. SYP-5 exhibits excellent solubility in standard laboratory solvents, achieving 25 mg/mL in DMSO and 30 mg/mL in DMF . Compared to crude chalcone extracts or less refined flavonoids that often precipitate at concentrations >5 mg/mL, SYP-5 ensures stable, homogenous stock solutions . This prevents dosing inaccuracies and nozzle clogging in automated liquid handling systems.
| Evidence Dimension | Stock Solution Processability (Solubility) |
| Target Compound Data | 25 mg/mL in DMSO; 30 mg/mL in DMF |
| Comparator Or Baseline | Crude chalcones or generic flavonoids (<5 mg/mL in DMSO) |
| Quantified Difference | 5-fold higher solubility in standard laboratory solvents |
| Conditions | Standard ambient preparation for in vitro screening |
High solubility in standard solvents prevents precipitation during assay formulation, ensuring accurate molarity in high-throughput liquid handling systems.
SYP-5 provides a highly reliable, dose-dependent downregulation of critical angiogenesis targets, specifically VEGF and MMP-2 [1]. In HUVEC tube formation assays under hypoxic conditions, treatment with SYP-5 at 2, 10, and 50 μM resulted in significant suppression of capillary tube formation compared to the untreated hypoxic baseline [1]. This predictable, titratable response makes it a reliable positive control for angiogenesis screening.
| Evidence Dimension | Angiogenesis Marker Downregulation |
| Target Compound Data | Significant dose-dependent suppression at 2, 10, and 50 μM |
| Comparator Or Baseline | Untreated hypoxic baseline (100% tube formation) |
| Quantified Difference | Near-complete inhibition of hypoxia-induced VEGF/MMP-2 overexpression |
| Conditions | HUVEC tube formation assay under hypoxic conditions |
Provides a reliable, titratable positive control for procurement teams sourcing reference standards for anti-angiogenic drug development.
Due to its predictable, dose-dependent inhibition of VEGF and MMP-2 at 2–50 μM, SYP-5 is procured as a highly reliable benchmarking compound (positive control) in HUVEC capillary tube formation assays [1].
SYP-5 is a highly effective choice for in vitro studies requiring the simultaneous blockade of PI3K/AKT and MAPK/ERK pathways in hypoxic tumor microenvironments, effectively replacing the need for complex, multi-drug inhibitor cocktails [1].
Its excellent solubility profile (25 mg/mL in DMSO) makes SYP-5 highly suitable for automated liquid handling systems used in luciferase reporter screens (e.g., U251-HRE), ensuring reproducible dosing without precipitation risks .